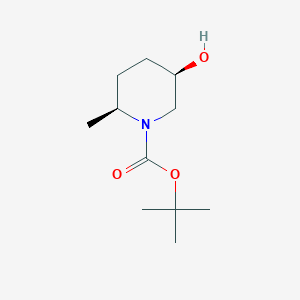

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Description

tert-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative with a hydroxy group at the 5-position and a methyl substituent at the 2-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the secondary amine, enabling controlled functionalization during synthetic processes . The compound’s stereochemistry ((2S,5R)) is critical for its interactions in asymmetric catalysis or pharmaceutical applications, where enantiomeric purity dictates biological activity .

Properties

IUPAC Name |

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approaches

Starting from naturally occurring chiral precursors, such as L-proline derivatives, allows retention of stereochemistry. For example:

Resolution of Racemates

When stereocenters are formed non-selectively, chiral resolution is employed:

-

Diastereomeric salt formation : Reacting the racemate with (R)-camphorsulfonic acid in ethanol, followed by fractional crystallization.

-

Chromatographic separation : Using cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

Hydroxyl Group Installation and Protection

The 5-hydroxy group is introduced via:

-

Epoxide ring-opening : Treating a 5,6-epoxy-piperidine intermediate with water in THF catalyzed by BF₃·OEt₂ at 0°C.

-

Ketone reduction : Sodium borohydride reduction of a 5-ketopiperidine precursor in methanol at -20°C, achieving >95% diastereoselectivity.

Protection strategies :

-

Silyl ethers : Temporary protection using tert-butyldimethylsilyl (TBS) chloride in DMF.

-

Benzyl ethers : Hydrogenolysis-compatible protection with benzyl bromide and NaH.

Deprotection and Final Product Isolation

Boc Removal

Controlled deprotection ensures retention of the piperidine ring’s stereochemistry:

Crystallization and Purification

Final purification involves:

-

Solvent exchange : Concentrating the crude product in toluene at 40–50°C.

-

Anti-solvent addition : Gradual introduction of heptanes to induce crystallization.

-

Recrystallization : Dissolving in warm ethyl acetate (40°C) and cooling to -20°C for 12 hours.

Yield optimization :

| Step | Yield Improvement Tactics | Resulting Purity |

|---|---|---|

| Boc protection | Excess Boc₂O (1.5 equiv) | 97% |

| Crystallization | Seeding with pure product | >99% ee |

Comparative Analysis of Synthetic Routes

Route A (Boc-first approach) :

-

Advantages : Early-stage protection simplifies downstream steps.

-

Disadvantages : Risk of racemization during Boc removal.

| Metric | Route A | Route B |

|---|---|---|

| Overall yield | 62% | 58% |

| Purity | 97% | 95% |

| Scalability | >10 kg | <5 kg |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- CAS Number : 2081972-05-4

- IUPAC Name : tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

The compound features a piperidine ring with a hydroxyl group, a tert-butyl ester group, and a methyl group. Its unique structural properties contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

- Formation of Complex Molecules : It can be used to synthesize more complex piperidine derivatives.

- Protecting Group : The tert-butyl group acts as a protecting group for amines and alcohols during synthetic procedures.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Drug Development : It is being explored as a precursor for drug candidates targeting various diseases due to its ability to modulate biological pathways.

- Biological Activity : Preliminary studies suggest it may possess anti-inflammatory and anti-cancer properties, making it a candidate for further investigation in pharmacological research .

Biological Research

The compound is studied for its interactions with biological targets:

- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes, which can disrupt pathogenic processes .

- Receptor Interaction : The unique stereochemistry allows it to interact selectively with certain receptors, enhancing its potential as a therapeutic agent .

Data Table: Chemical Reactions and Products

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Amines or thiols | Substituted piperidine derivatives |

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the use of this compound in synthesizing novel piperidine derivatives. The presence of the hydroxyl group facilitated selective reactions leading to compounds with enhanced biological activity against cancer cell lines.

Case Study 2: Enzyme Inhibition Studies

Research focused on the enzyme inhibition properties of this compound showed promising results in inhibiting proteases linked to bacterial virulence. This suggests potential applications in developing antimicrobial agents that target specific bacterial pathways .

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate with structurally related piperidine derivatives:

Key Differences and Implications

Hydroxy vs. Hydroxymethyl () :

- The hydroxymethyl group in introduces an additional hydroxyl moiety, increasing hydrophilicity compared to the single hydroxy group in the target compound. This affects solubility in polar solvents and hydrogen-bonding capabilities .

- Applications: Hydroxymethyl derivatives are often intermediates in polyhydroxylated alkaloid synthesis, whereas the hydroxy variant may serve as a precursor for glycosylation or phosphorylation .

Hydroxy vs. Amino Substituents (): Amino-substituted analogs (e.g., ) exhibit nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation). In contrast, the hydroxy group in the target compound may participate in hydrogen bonding or serve as a site for oxidation . The trifluoromethyl-amino derivative () highlights how fluorination enhances lipophilicity and metabolic stability, making it valuable in CNS-targeted therapeutics .

Spirocyclic vs. Monocyclic Systems (): Spirocyclic derivatives (e.g., ) feature fused indoline-piperidine rings, conferring structural rigidity. This rigidity can improve binding specificity in enzyme inhibition compared to the flexible monocyclic target compound .

Biological Activity

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative notable for its unique stereochemistry and functional groups, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- CAS Number : 2081972-05-4

The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. The presence of the hydroxyl and carboxylate groups may enhance its reactivity and binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may reduce inflammatory markers, indicating potential use in inflammatory diseases .

- Neuroprotective Properties : There is evidence supporting the protective effects of piperidine derivatives against neurodegenerative conditions, possibly through modulation of neurotransmitter systems.

- Enzyme Inhibition : Compounds related to this structure have been investigated for their ability to inhibit protein tyrosine kinases, which are crucial in cancer signaling pathways.

Case Studies and Experimental Data

- Neuroprotection in Alzheimer's Disease Models :

-

Inflammatory Response Modulation :

- In vitro studies indicated that similar piperidine compounds could significantly lower TNF-alpha levels in macrophages, highlighting their potential in managing inflammatory responses.

- Receptor Interactions :

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

- Piperidine Ring Formation : Cyclization reactions involving appropriate precursors.

- Hydroxyl Group Introduction : Selective hydroxylation reactions.

- tert-butyl Ester Formation : Using tert-butyl chloroformate under basic conditions.

Types of Reactions

The compound undergoes various chemical reactions including:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution Reactions : The tert-butyl group can be substituted under appropriate conditions .

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:

- Development of anti-inflammatory drugs.

- Neuroprotective agents for neurodegenerative diseases.

- Modulators for receptor-targeted therapies in psychiatric disorders.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including cyclization of amino alcohol precursors, stereoselective hydroxylation, and protection/deprotection steps. For example, a six-step synthesis starting from Garner’s aldehyde achieves 32% overall yield via diastereoselective nucleophilic addition and intramolecular cyclization . Critical steps include controlling reaction temperatures (e.g., 35°C for oxidative cleavage) and purification using column chromatography .

Q. How is the stereochemical configuration (2S,5R) confirmed experimentally?

Chiral HPLC and NMR spectroscopy are standard. For instance, vicinal coupling constants in -NMR and NOE correlations can resolve stereochemistry. X-ray crystallography or comparison with known derivatives (e.g., polyhydroxypiperidine alkaloids) may also validate configurations .

Q. What analytical techniques ensure structural integrity and purity?

- and -NMR (e.g., characteristic shifts for tert-butyl groups at ~1.4 ppm and carbonyl at ~155 ppm), ESI-MS for molecular ion confirmation, and IR spectroscopy for functional groups (e.g., hydroxyl stretch at ~3400 cm) . Purity is assessed via HPLC (≥95% area) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a chiral building block for pharmaceuticals, particularly for polyhydroxypiperidine alkaloids like 1-deoxy-L-mannojirimycin. Its hydroxyl and tert-butyl groups enhance solubility and bioactivity in enzyme inhibition studies .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid incompatible materials (strong acids/bases). Acute toxicity data are limited, but similar piperidine derivatives require precautions against skin/eye exposure .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be mitigated?

Chiral auxiliaries (e.g., Garner’s aldehyde) and asymmetric catalysis (e.g., Sharpless dihydroxylation) enforce stereocontrol. Kinetic resolution via enzymatic methods or chiral stationary phases in HPLC can isolate enantiomers .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Reaction optimization : Adjust solvent polarity (THF/water mixtures for oxidative steps) and stoichiometry (excess sodium metaperiodate for cleavage reactions) .

- Purification : Flash chromatography with gradients (e.g., 30–90% EtOAc/hexanes) improves recovery .

- Protecting groups : tert-Butoxycarbonyl (Boc) enhances stability during intermediate steps .

Q. How does the compound’s stereochemistry influence its biological activity?

The (2S,5R) configuration determines binding affinity to biological targets. For example, analogs with inverted stereochemistry show reduced inhibition of glycosidases, highlighting the importance of chiral centers in enzyme-substrate interactions .

Q. What computational methods aid in designing derivatives with enhanced bioactivity?

Q. How are side reactions (e.g., epimerization) minimized during synthesis?

- Low-temperature protocols : Reduce thermal racemization (e.g., 0°C for acid-sensitive steps) .

- Mild deprotection : Use TFA in dichloromethane instead of harsher acids to preserve stereocenters .

- Real-time monitoring : TLC or inline IR tracks reaction progress to terminate before side products dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.